molecular formula C5H10ClN3O2 B13722197 (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride

(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride

Cat. No.: B13722197
M. Wt: 179.60 g/mol
InChI Key: LWGGFGQLMDDXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride typically involves the reaction of glyoxal with ammonia, followed by further chemical modifications. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of polar solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives .

Mechanism of Action

The mechanism of action of (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid;hydrochloride

InChI

InChI=1S/C5H9N3O2.ClH/c9-4(10)3-8-5-6-1-2-7-5;/h1-3H2,(H,9,10)(H2,6,7,8);1H

InChI Key

LWGGFGQLMDDXMT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(=O)O.Cl

Origin of Product

United States

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